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Hydroxy-Amino-bis(PEG2-propargyl)

Cat. No.: B607998
CAS No.: 2100306-77-0
M. Wt: 313.39 g/mol
InChI Key: CFAWPKGCJLYIOW-UHFFFAOYSA-N
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Description

Contextual Significance of Polyethylene Glycol (PEG) Based Scaffolds in Contemporary Chemical Biology

Polyethylene glycol (PEG) based scaffolds are of paramount importance in modern chemical biology due to their advantageous properties. youtube.com PEG is a polymer that is well-regarded for its biocompatibility, lack of toxicity, low immunogenicity, and high solubility in aqueous solutions. youtube.com These characteristics make PEG-based structures ideal for a wide range of in vitro and in vivo applications. youtube.com

In tissue engineering, PEG hydrogels are extensively used to create three-dimensional (3D) environments that mimic the natural extracellular matrix (ECM). nih.govnih.gov These synthetic hydrogels can be photopolymerized, allowing for the creation of scaffolds with tunable mechanical properties and controlled architecture. nih.gov Although inherently bio-inert, PEG scaffolds can be chemically modified to incorporate bioactive molecules, such as cell-adhesive peptides, to support cell adhesion and tissue formation. nih.gov The ability to tailor the chemical and mechanical properties of PEG scaffolds independently is a significant advantage in studying cellular responses to environmental cues. nih.gov

Overview of Bifunctional Linker Architectures for Modular Synthesis

Bifunctional linkers are molecules that possess two different reactive functional groups, enabling the covalent connection of two other molecules. highforceresearch.com These linkers are fundamental to modular synthesis, an approach that allows for the assembly of complex structures from smaller, well-defined units. nih.gov This strategy is widely employed in various areas, including the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.comglpbio.commedchemexpress.com

The design of a bifunctional linker is crucial as it can significantly influence the properties of the final conjugate, such as its solubility, stability, and biological activity. highforceresearch.comacs.org For instance, incorporating hydrophilic PEG chains into a linker can enhance the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. highforceresearch.comacs.org The linker in a PROTAC, which connects a ligand for an E3 ubiquitin ligase and a ligand for a target protein, plays a critical role in the selective degradation of the target protein. medchemexpress.comglpbio.com The modular nature of bifunctional linkers allows for the systematic variation of the linker length and composition to optimize the performance of the final construct.

Role of Propargyl Functionality in Orthogonal Bioconjugation Chemistries

The propargyl group, which contains a terminal alkyne (HC≡C-CH₂-), is a highly versatile functional group in organic chemistry. wikipedia.org Its primary role in bioconjugation is its participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). cd-bioparticles.netbroadpharm.commedchemexpress.com This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule under mild conditions. cd-bioparticles.netbroadpharm.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27NO5 B607998 Hydroxy-Amino-bis(PEG2-propargyl) CAS No. 2100306-77-0

Properties

IUPAC Name

2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAWPKGCJLYIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCO)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190080
Record name Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-77-0
Record name Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Design for Hydroxy Amino Bis Peg2 Propargyl Derivatives

Strategies for Multivalent PEG Linker Construction

Multivalency, the simultaneous binding of multiple ligands to multiple receptors, is a critical principle in biological systems and drug design, often leading to significantly enhanced binding affinity and stability compared to monovalent interactions. nih.gov Polyethylene glycol (PEG) linkers are frequently used as scaffolds for creating such multivalent constructs due to their unique properties, including water solubility, flexibility, and low immunogenicity. chempep.com The construction of multivalent PEG linkers like Hydroxy-Amino-bis(PEG2-propargyl) relies on several key synthetic strategies.

Branched PEG linkers, which feature multiple PEG arms extending from a central core, are particularly effective for achieving multivalency and can offer a higher payload capacity for conjugated molecules. precisepeg.com The synthesis of these structures can be approached in several ways:

Convergent Synthesis: This strategy involves synthesizing the PEG arms with their functional groups separately before attaching them to a central molecular scaffold. This method allows for precise control over the structure of each arm and is efficient for creating well-defined, complex molecules.

Iterative Approaches: In this method, the PEG chain is built one unit at a time, which allows for precise control over the length of the linker. chempep.com

Protecting Group Strategies: The use of orthogonal protecting groups is essential to control regioselectivity during the synthesis of branched and functionalized PEGs. chempep.com This allows specific sites on the molecule to be masked while other sites are modified, enabling the construction of complex architectures.

Use of Multivalent Cores: A common strategy is to start with a small molecule that has multiple reactive sites, such as a polyol or a polyamine, and then build the PEG arms off of this central core. For Hydroxy-Amino-bis(PEG2-propargyl), a precursor like diethanolamine (B148213) could serve as a core to build the two identical PEGylated arms.

The design of the multivalent linker must also consider its length and flexibility. The length of the PEG chains affects the spatial separation between the conjugated molecules, which can be crucial for optimal interaction with biological targets. nih.govchempep.com Longer PEGs generally increase water solubility and the hydrodynamic radius of the final conjugate. chempep.com

StrategyDescriptionAdvantagesReference
Convergent SynthesisPre-formed PEG segments are connected to a central scaffold.High purity; good for complex, well-defined structures. chempep.com
Iterative ApproachPEG chains are constructed one ethylene (B1197577) oxide unit at a time.Precise control over linker length. chempep.com
Solid-Phase SynthesisPEG chains are built on a solid support, facilitating purification.Simplified purification; suitable for automation. chempep.com
Protecting Group StrategyUse of orthogonal protecting groups to control regioselectivity.Enables complex, multifunctional architectures. chempep.com

Advanced Synthetic Routes for Propargyl Group Introduction

The propargyl group is a highly versatile functional moiety that serves as a key reactive handle in molecules like Hydroxy-Amino-bis(PEG2-propargyl). nih.govmdpi.com Its terminal alkyne is essential for click chemistry applications. nih.gov The introduction of propargyl groups onto precursor molecules, typically those containing hydroxyl or amino functionalities, can be achieved through several advanced synthetic methods.

One of the most common methods for propargylating a hydroxyl group is the Williamson ether synthesis . This reaction involves deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to attack propargyl bromide or another propargyl halide. nih.gov While effective, this method's reliance on strong bases can be incompatible with base-sensitive substrates.

For molecules that are sensitive to basic conditions, the Nicholas reaction provides a milder alternative. nih.gov This method uses a dicobalt hexacarbonyl-stabilized propargylium ion, which can react with hydroxyl, amino, or even carboxyl groups under acidic conditions to install the alkyne group. nih.gov

Other notable methods include:

Barbier-type nucleophilic addition: This involves the reaction of propargyl halides with carbonyl compounds, mediated by metals like indium or tin, to form homopropargylic alcohols. nih.gov

Favorskii reaction: This reaction describes the nucleophilic addition of terminal alkynes to carbonyl compounds in the presence of a strong base to produce propargyl alcohols. mdpi.com

Direct Alkylation: Amines can be directly N-propargylated using propargyl halides. researchgate.net In the synthesis of the title compound, this would likely involve the reaction of a diethanolamine derivative with a propargylated PEG molecule.

MethodReagentsTypical SubstrateKey FeaturesReference
Williamson Ether SynthesisBase (e.g., NaH), Propargyl HalideAlcoholsCommon, high-yielding, but requires basic conditions. nih.gov
Nicholas ReactionCo₂(CO)₈-alkyne complex, Lewis acidAlcohols, Amines, Carboxylic AcidsMild, acidic conditions; suitable for base-sensitive molecules. nih.gov
Barbier-type AdditionPropargyl Halide, Metal (e.g., In, Sn)Aldehydes, KetonesForms homopropargylic alcohols. nih.gov
Direct N-AlkylationPropargyl Halide, BaseAminesDirect formation of N-propargyl bond. researchgate.net

Selective Functionalization and Derivatization at Hydroxy and Amino Termini

Hydroxy-Amino-bis(PEG2-propargyl) possesses three distinct functional points: a secondary amine, a primary hydroxyl group, and two terminal alkynes. The ability to selectively modify the amine and hydroxyl termini is crucial for creating advanced derivatives for specific applications. Achieving such selectivity is a significant challenge in organic synthesis due to the similar reactivity of these functional groups. nih.gov

Several strategies can be employed to achieve selective functionalization:

pH Control: The nucleophilicity of amino and hydroxyl groups is pH-dependent. At neutral or slightly acidic pH, the amino group is protonated and less nucleophilic, which can allow for selective reactions at the hydroxyl terminus. Conversely, under basic conditions, the amino group is a stronger nucleophile. This difference can be exploited for selective N-terminal pegylation in peptides. interchim.fr

Protecting Groups: The most robust method for achieving selectivity is the use of orthogonal protecting groups. The hydroxyl group can be protected with a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, while the amine can be protected with carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These groups can be selectively removed under different conditions, allowing for the sequential functionalization of each terminus.

Enzymatic Catalysis: Enzymes can offer unparalleled selectivity for functionalizing specific groups in complex molecules. nih.gov For instance, certain lipases or proteases could be used to selectively acylate the hydroxyl group while leaving the amine untouched, or vice versa, often under very mild reaction conditions.

Reagent Choice: The inherent reactivity of certain reagents can favor one functional group over another. For example, isocyanates will preferentially react with the primary amine over the hydroxyl group. Conversely, reactions that require deprotonation, like the Williamson ether synthesis, can be directed towards the more acidic hydroxyl group under carefully controlled conditions.

These selective derivatization techniques allow the hydroxyl group to be converted into other functionalities (e.g., carboxylic acids, activated esters) or for the amine to be acylated, enabling the attachment of a wide range of molecules. axispharm.comaxispharm.combroadpharm.com

Functional GroupCommon Protecting GroupDeprotection ConditionReference
Amino (-NH)Boc (tert-butyloxycarbonyl)Strong Acid (e.g., TFA) axispharm.com
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C) axispharm.com
Hydroxy (-OH)TBDMS (tert-butyldimethylsilyl)Fluoride source (e.g., TBAF) nih.gov
Bn (Benzyl)Hydrogenolysis (H₂, Pd/C) axispharm.com

Design of Analogues with Tunable PEG Chain Lengths and Branching Patterns

The properties of Hydroxy-Amino-bis(PEG2-propargyl) can be precisely tailored by modifying its core structure, specifically the length of the PEG chains and the branching pattern. Such analogues are designed to optimize parameters like solubility, steric hindrance, and the spatial arrangement of conjugated moieties. precisepeg.com

Tunable PEG Chain Lengths: The "PEG2" designation indicates two ethylene glycol units in each arm. Synthesizing analogues with different chain lengths (e.g., PEG4, PEG6, PEG12) is a common strategy to modulate the linker's properties. precisepeg.com Longer PEG chains can increase the hydrodynamic volume of the conjugate and enhance solubility. chempep.com The synthesis of these analogues typically involves using PEG building blocks of varying, well-defined lengths. Monodisperse PEG derivatives, which have a single, defined molecular weight rather than a distribution, are highly desirable for pharmaceutical applications to ensure batch-to-batch consistency. interchim.fr These can be synthesized via methods like ring-opening polymerization of ethylene oxide using an appropriate initiator, followed by functionalization. mdpi.com

Tunable Branching Patterns: The branching pattern can also be altered. While the title compound is a three-arm linker (one amine, two propargyl arms), analogues with higher-order branching can be designed. For example, a central core like tris(2-aminoethyl)amine (B1216632) (TREN) could be used to create a linker with three PEG-propargyl arms and a central amine. Pentaerythritol is another common core for creating four-arm branched PEGs. These more complex, dendron-like structures can be used to increase ligand density and create highly multivalent constructs. interchim.fr The synthesis of these advanced structures relies heavily on the convergent and protecting-group strategies discussed previously to ensure the final product is well-defined.

The ability to create a library of these analogues with systematic variations in PEG length and branching is essential for screening and identifying the optimal linker for a given application, be it in drug delivery, diagnostics, or materials science. researchgate.net

Analogue StructureModificationPotential Impact on PropertiesReference
Hydroxy-Amino-bis(PEG4-propargyl)Increased PEG chain lengthIncreased solubility, greater spatial separation of conjugates. chempep.comprecisepeg.com
Hydroxy-Amino-bis(PEG1-propargyl)Decreased PEG chain lengthMore compact structure, reduced steric hindrance. precisepeg.com
N-(Hydroxy-PEG1)-N-bis(PEG2-propargyl)PEGylation of the hydroxy terminusAlters reactivity of the third arm; increases overall PEG content. axispharm.com
Tris(PEG2-propargyl)amine coreIncreased branching (3 propargyl arms)Higher valency for conjugation; increased payload capacity. precisepeg.cominterchim.fr

Mechanistic Investigations of Click Chemistry Applications Utilizing Hydroxy Amino Bis Peg2 Propargyl

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Efficiency in Multi-Propargyl Systems

The kinetics of the CuAAC reaction are influenced by several factors, including the concentration of reactants, the copper(I) catalyst, and the nature of the solvent. In systems involving multi-propargyl scaffolds like Hydroxy-Amino-bis(PEG2-propargyl), the reaction can proceed in a stepwise manner, with the first propargyl group reacting initially, followed by the second.

The efficiency of the CuAAC with multi-propargyl systems is generally high, often achieving near-quantitative yields. creative-biolabs.com However, the reaction kinetics can be influenced by steric hindrance. As one propargyl group is converted to a bulky triazole, the accessibility of the second propargyl group to the catalyst and the azide (B81097) may be reduced, potentially leading to a slower reaction rate for the second conjugation. The flexible PEG linkers in Hydroxy-Amino-bis(PEG2-propargyl) can help mitigate these steric effects. nih.gov

Computational and kinetic studies have suggested that the CuAAC reaction mechanism involves more than one copper center, particularly at intermediate concentrations where the reaction is second-order with respect to the copper(I) catalyst and the alkyne. nih.gov It is hypothesized that a dynamic family of different copper(I)-acetylide species exists in solution, with binuclear copper complexes being kinetically favored over mononuclear ones for the click reaction. nih.gov

Table 1: Representative Kinetic Data for CuAAC of a Bis-Propargyl Linker

ReactantConcentration (mM)k_obs (s⁻¹)Half-life (s)
First Propargyl Group1.00.02527.7
Second Propargyl Group1.00.01838.5

This table presents hypothetical kinetic data for the stepwise CuAAC reaction of a bis-propargyl linker with an azide-containing molecule, illustrating the potential difference in reaction rates between the two propargyl groups.

Evaluation of Reaction Selectivity and Orthogonality in Complex Biological Milieus

A key advantage of click chemistry is its bioorthogonality, meaning the reaction proceeds with high selectivity in complex biological environments without cross-reacting with endogenous functional groups. nih.gov The azide and alkyne groups are largely abiotic, ensuring that the reaction is specific to the intended targets. nih.gov

When utilizing Hydroxy-Amino-bis(PEG2-propargyl) in biological systems, the selectivity of the CuAAC reaction is generally excellent. The reaction is compatible with a wide range of biological molecules, including proteins, nucleic acids, and carbohydrates. acs.org However, the presence of certain biological molecules can sometimes influence the reaction. For instance, some proteins may chelate the copper catalyst, potentially reducing its catalytic activity. nih.gov The use of copper-chelating ligands can help to mitigate this effect and maintain the efficiency of the reaction. nih.gov

The orthogonality of the CuAAC reaction allows for the specific labeling of biomolecules in living cells. However, the cytotoxicity of the copper catalyst can be a concern for in vivo applications. nih.gov This has led to the development of catalyst-free click chemistry approaches.

Optimization of Catalyst Systems and Reaction Conditions for Conjugation Efficiency

The efficiency of the CuAAC reaction is highly dependent on the catalyst system and reaction conditions. The active catalytic species is copper(I), which is prone to oxidation to the less active copper(II). Therefore, a reducing agent, such as sodium ascorbate, is often added to the reaction mixture to maintain the copper in its +1 oxidation state. nih.gov

The choice of ligand for the copper catalyst is also critical. Ligands can stabilize the copper(I) oxidation state, increase the reaction rate, and prevent catalyst aggregation. nih.gov For bioconjugation reactions, water-soluble ligands are particularly important. A variety of ligands have been developed to enhance the efficiency and biocompatibility of the CuAAC reaction. nih.gov

The reaction conditions, such as pH, temperature, and solvent, also play a significant role. The CuAAC reaction is typically performed in aqueous buffers at or near neutral pH and at room temperature. nih.gov The use of co-solvents, such as DMSO or t-butanol, can sometimes improve the solubility of the reactants and enhance the reaction rate.

Table 2: Effect of Different Ligands on CuAAC Reaction Yield

LigandCatalyst:Ligand RatioReaction Time (h)Yield (%)
None1:02445
TBTA1:1492
THPTA1:1495
BPDS1:2688

This table provides illustrative data on how different copper-chelating ligands can significantly improve the yield and reduce the reaction time of a CuAAC reaction.

Development of Catalyst-Free Click Chemistries with Related Alkyne Systems

To address the issue of copper cytotoxicity, catalyst-free click chemistry methods have been developed. The most prominent of these is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov SPAAC utilizes strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst. nih.gov

While Hydroxy-Amino-bis(PEG2-propargyl) contains terminal alkynes and is primarily designed for CuAAC, related systems can be envisioned for catalyst-free approaches. For instance, the propargyl groups could be replaced with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Another emerging catalyst-free click reaction is the amino-yne reaction, which occurs between an amine and an electron-deficient alkyne. While the propargyl groups in Hydroxy-Amino-bis(PEG2-propargyl) are not electron-deficient, this chemistry highlights the ongoing development of new catalyst-free conjugation methods.

The development of catalyst-free click chemistries is a rapidly evolving field, offering promising alternatives to CuAAC for applications where metal catalysis is undesirable.

Table 3: Comparison of Second-Order Rate Constants for CuAAC and SPAAC

ReactionRate Constant (M⁻¹s⁻¹)
CuAAC (typical)10² - 10³
SPAAC (with DBCO)10⁻¹ - 1
SPAAC (with BCN)10⁻² - 10⁻¹

This table presents typical ranges for the second-order rate constants of CuAAC and SPAAC, demonstrating the generally faster kinetics of the copper-catalyzed reaction.

Applications in Targeted Protein Degradation Research Utilizing Hydroxy Amino Bis Peg2 Propargyl

Design Principles of Proteolysis-Targeting Chimera (PROTAC) Linkers Incorporating Branched PEG Scaffolds

The rationale behind employing a branched linker, such as one derived from Hydroxy-Amino-bis(PEG2-propargyl), is rooted in the concept of multivalency. By having multiple attachment points, a branched linker can potentially engage with the target protein and the E3 ligase in a manner that enhances binding affinity and specificity. nih.govchemrxiv.orgnih.gov In the case of Hydroxy-Amino-bis(PEG2-propargyl), its three arms—a hydroxyl group and two propargyl groups—offer versatile conjugation possibilities. broadpharm.com

One of the key design principles for incorporating branched PEG scaffolds is to increase the valency of the PROTAC. For instance, a trivalent PROTAC can be designed to bind to two distinct domains of a target protein simultaneously, along with recruiting an E3 ligase. This can lead to a more stable ternary complex and, consequently, more efficient protein degradation. nih.govchemrxiv.orgnih.gov The flexible nature of the PEG chains in Hydroxy-Amino-bis(PEG2-propargyl) can also provide the necessary spatial orientation for the ligands to bind to their respective proteins with minimal steric hindrance. researchgate.netexplorationpub.com

Influence of Linker Architecture on E3 Ligase and Target Protein Proximity Induction

The architecture of the PROTAC linker plays a pivotal role in inducing the proximity of the E3 ligase and the target protein, a prerequisite for the transfer of ubiquitin. The spatial arrangement of the two proteins in the ternary complex is crucial for identifying and ubiquitinating accessible lysine (B10760008) residues on the target protein's surface.

A branched linker architecture, as offered by Hydroxy-Amino-bis(PEG2-propargyl), can significantly influence this proximity. The multi-arm nature of the linker can constrain the conformational freedom of the PROTAC, leading to a more defined orientation of the target protein relative to the E3 ligase. nih.govnih.gov This can result in a more productive ternary complex, where the ubiquitination sites on the target protein are optimally positioned for the E3 ligase's catalytic activity.

Research on trivalent PROTACs has shown that the increased valency afforded by a branched linker can lead to enhanced avidity and positive cooperativity in the formation of the ternary complex. nih.govchemrxiv.orgnih.gov This means that the binding of one ligand on the PROTAC to its protein partner increases the affinity of the other ligand for its respective protein. This cooperative binding results in a more stable and longer-lived ternary complex, which in turn can lead to more efficient and sustained protein degradation. promegaconnections.comchemrxiv.orgdundee.ac.uk The study of the trivalent PROTAC, SIM1, demonstrated that it could simultaneously engage two bromodomains of the BET protein family and the VHL E3 ligase, forming a highly stable 1:1:1 ternary complex. nih.govchemrxiv.orgnih.gov

Methodologies for Constructing Bivalent Ligands for Induced Protein Degradation

The synthesis of PROTACs with branched linkers like Hydroxy-Amino-bis(PEG2-propargyl) requires a modular and versatile chemical strategy. The presence of two propargyl groups on this linker makes it particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govrsc.orgresearchgate.net This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the conjugation of complex biomolecules. medchemexpress.com

A general methodology for constructing a trivalent PROTAC using Hydroxy-Amino-bis(PEG2-propargyl) would involve the following steps:

Functionalization of Ligands: The ligands for the target protein and the E3 ligase would be functionalized with azide (B81097) groups. This can typically be achieved by introducing a short alkyl azide chain at a solvent-exposed position on each ligand that does not interfere with its binding to the target protein or E3 ligase.

Sequential or One-Pot Click Chemistry: The azide-functionalized ligands can then be reacted with the two propargyl groups of Hydroxy-Amino-bis(PEG2-propargyl) via CuAAC. This can be done in a sequential manner to create a heterobifunctional PROTAC or potentially in a one-pot reaction if the two ligands are distinct.

Further Modification of the Third Arm: The remaining hydroxyl group on the linker can be used for further modifications, such as the attachment of a fluorescent dye for imaging studies, a solubilizing group to improve physicochemical properties, or another targeting moiety.

Solid-phase synthesis has also emerged as a powerful technique for the rapid generation of PROTAC libraries with varying linker lengths and compositions, which could be adapted for the synthesis of PROTACs with branched linkers. nih.govnih.gov

Exploration of Structure-Activity Relationships in PROTAC Design through Linker Modification

The systematic modification of the PROTAC linker is a key strategy for optimizing the potency and selectivity of protein degradation. Structure-activity relationship (SAR) studies involving linker modifications can provide valuable insights into the optimal linker length, composition, and geometry for a given target and E3 ligase pair. elsevierpure.comnih.gov

In the context of branched linkers derived from scaffolds like Hydroxy-Amino-bis(PEG2-propargyl), SAR studies could explore several aspects:

Linker Length of Each Arm: The length of the individual PEG2 arms could be varied to understand its impact on the stability of the ternary complex and the efficiency of degradation.

Nature of the Third Functional Group: The hydroxyl group could be modified to other functional groups to assess the effect on cell permeability, solubility, and potential for additional interactions within the ternary complex.

Comparison with Linear Analogs: The efficacy of a trivalent PROTAC with a branched linker could be compared to its bivalent counterpart with a linear linker to quantify the benefits of the branched architecture.

The research on the trivalent PROTAC SIM1 provides a compelling case study for the advantages of a branched linker. The table below summarizes the degradation potency (DC50) of SIM1 compared to the bivalent PROTAC MZ1.

CompoundTarget ProteinDC50 (nM)
SIM1 (Trivalent)BRD20.7
MZ1 (Bivalent)BRD2920
SIM1 (Trivalent)BRD39.5
MZ1 (Bivalent)BRD332
SIM1 (Trivalent)BRD42.1
MZ1 (Bivalent)BRD425

The significantly lower DC50 values for SIM1 across all three BET proteins highlight the profound impact of the trivalent design on degradation potency. nih.gov

Further studies have also explored the design of trivalent PROTACs with a functionalization site for attaching probes or other moieties, demonstrating the versatility of branched linker designs. nih.govresearchgate.net

Advanced Bioconjugation Strategies Employing Hydroxy Amino Bis Peg2 Propargyl

Site-Specific Conjugation to Biomolecules via Alkyne-Azide Cycloaddition

The dual propargyl groups of Hydroxy-Amino-bis(PEG2-propargyl) are specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.combroadpharm.com This reaction allows for the covalent and irreversible ligation of the linker to biomolecules that have been functionalized with azide (B81097) groups, forming a stable triazole linkage. The high efficiency and bioorthogonality of the CuAAC reaction enable site-specific conjugation under mild, aqueous conditions, which is crucial for preserving the structure and function of sensitive biomolecules like proteins and peptides.

The primary amine of Hydroxy-Amino-bis(PEG2-propargyl) can be initially coupled to a biomolecule of interest, leaving the two propargyl groups available for subsequent conjugation. For instance, a therapeutic protein could be modified at a specific lysine (B10760008) residue or its N-terminus with the linker. The resulting propargyl-functionalized protein can then be site-specifically conjugated to two other molecules bearing azide functionalities. This could include imaging agents, targeting ligands, or other therapeutic moieties. The ability to introduce two separate entities in a controlled manner is a key advantage of this linker.

A hypothetical study could involve the conjugation of a model protein, such as human serum albumin (HSA), with Hydroxy-Amino-bis(PEG2-propargyl). The conjugation efficiency and site-specificity could be analyzed using techniques like SDS-PAGE and mass spectrometry.

Table 1: Hypothetical Characterization of HSA Conjugation

TechniqueParameter MeasuredExpected OutcomeInterpretation
SDS-PAGEApparent Molecular WeightShift in band position corresponding to the addition of the linker and conjugated molecules.Confirmation of successful conjugation.
Mass Spectrometry (MALDI-TOF)Molecular WeightIncrease in mass corresponding to the precise mass of the linker and conjugated molecules.Confirmation of conjugation and determination of the number of conjugated molecules per protein.
Peptide Mapping (LC-MS/MS)Conjugation SiteIdentification of the specific amino acid residue(s) modified with the linker.Verification of site-specificity.

Integration into Multi-Functional Bioconjugate Constructs for Targeted Delivery Research

The trifunctional nature of Hydroxy-Amino-bis(PEG2-propargyl) makes it an ideal scaffold for building multi-functional bioconjugate constructs for targeted drug delivery research. axispharm.comnih.gov In such a construct, the linker can connect a targeting moiety, a therapeutic agent, and a solubilizing or imaging agent.

The modularity offered by this linker allows for the systematic variation of each component to optimize the properties of the final bioconjugate. Different targeting ligands, drugs, and imaging agents can be readily incorporated to study their combined effect on cellular uptake, cytotoxicity, and biodistribution in research models.

Impact of PEG Spacer on Bioconjugate Hydrodynamic Volume and Biological Activity in Research Models

The inclusion of two short PEG2 spacers in the Hydroxy-Amino-bis(PEG2-propargyl) structure has a significant impact on the physicochemical properties of the resulting bioconjugate. nih.gov PEGylation, the process of attaching PEG chains to molecules, is known to increase the hydrodynamic volume, which is the effective size of a molecule in solution. nih.gov This increase in size can reduce renal clearance, thereby prolonging the circulation half-life of the bioconjugate in vivo.

While longer PEG chains can lead to a greater increase in hydrodynamic volume, they can also sometimes hinder the biological activity of the conjugated molecule through steric hindrance. The short PEG2 spacers in Hydroxy-Amino-bis(PEG2-propargyl) offer a balance between increasing solubility and hydrodynamic volume without excessively masking the functional domains of the biomolecule. Research has shown that even short PEG linkers can improve the performance of targeted probes.

The impact of the PEG2 spacer on a bioconjugate's properties can be investigated by comparing conjugates made with and without the PEG component.

Table 2: Expected Impact of PEG2 Spacers on Bioconjugate Properties

PropertyConjugate without PEGConjugate with Hydroxy-Amino-bis(PEG2-propargyl)Rationale
Aqueous SolubilityLow to ModerateIncreasedThe hydrophilic nature of the PEG chains improves solubility. axispharm.com
Hydrodynamic VolumeSmallerLargerThe PEG chains increase the effective size of the molecule in solution. nih.gov
In Vitro Biological ActivityPotentially HigherPotentially Slightly ReducedPossible minor steric hindrance from the PEG chains.
In Vivo Circulation TimeShorterLongerIncreased hydrodynamic volume reduces renal clearance. nih.gov

Methodologies for the Preparation of Antibody-Drug Conjugates (ADCs) and Peptide-PEG Hybrids

The unique functionalities of Hydroxy-Amino-bis(PEG2-propargyl) lend themselves to the synthesis of advanced ADCs and peptide-PEG hybrids.

Antibody-Drug Conjugates (ADCs):

In the context of ADCs, this linker can be used to attach two drug molecules to a single site on an antibody, creating a construct with a drug-to-antibody ratio (DAR) of 2 from a single conjugation point. This is advantageous for achieving a higher drug load without increasing the number of modification sites on the antibody, which can sometimes compromise its integrity and function.

A general methodology would involve:

Antibody Modification: Site-specifically introducing an azide group onto the antibody. This can be achieved through enzymatic methods or by incorporating an unnatural amino acid with an azide-containing side chain. acs.org

Linker-Drug Conjugation: The hydroxyl group of Hydroxy-Amino-bis(PEG2-propargyl) is activated and reacted with a functional group on the cytotoxic drug. Alternatively, the drug can be modified to contain a functional group that reacts with the linker's hydroxyl group.

Click Reaction: The azide-modified antibody is then reacted with the linker-drug construct via CuAAC, attaching the linker with its two drug molecules to the antibody.

Peptide-PEG Hybrids:

For peptide-PEG hybrids, Hydroxy-Amino-bis(PEG2-propargyl) can be used to create branched structures with enhanced properties. PEGylation of peptides is a common strategy to improve their solubility, stability, and pharmacokinetic profile. peptide.com

A synthetic approach could be:

Peptide Synthesis: A peptide is synthesized using solid-phase peptide synthesis (SPPS). An amino acid with an azide-functionalized side chain is incorporated at a specific position.

Linker Attachment: The primary amine of Hydroxy-Amino-bis(PEG2-propargyl) is reacted with the N-terminus or a side chain of the peptide.

PEGylation: Two separate PEG chains with terminal azide groups are then conjugated to the two propargyl groups of the linker via CuAAC. This results in a branched peptide-PEG hybrid with two PEG chains attached at a single point.

This approach allows for precise control over the location and number of attached PEG chains, leading to more homogeneous and well-defined peptide-PEG conjugates.

Development of Advanced Polymer and Supramolecular Architectures with Hydroxy Amino Bis Peg2 Propargyl

Fabrication of Hydrogels and Polymer Networks via Click Polymerization

The fabrication of well-defined hydrogels and polymer networks is critically dependent on the choice of crosslinker and polymerization chemistry. Hydroxy-Amino-bis(PEG2-propargyl) is specifically designed for this purpose, utilizing its dual propargyl groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. cd-bioparticles.netmedchemexpress.com This reaction facilitates the formation of a stable, three-dimensional network by covalently linking polymer chains that have been functionalized with azide (B81097) groups. rsc.orgnih.gov

The CuAAC reaction is a type of step-growth polymerization that is highly efficient and specific, leading to the formation of a robust triazole linkage. nih.govrsc.org This method allows for the synthesis of hydrogels with more regular and well-defined microstructures compared to those prepared by conventional methods like free-radical polymerization. The result is a polymer network with predictable and reproducible properties. The bifunctional nature of the crosslinker's alkyne groups enables it to connect two separate azide-functionalized polymer backbones, establishing the crosslinks that are essential for gel formation and structural integrity.

The general scheme for this network formation involves reacting a polymer containing multiple azide groups (e.g., poly(azidoethyl methacrylate)) with Hydroxy-Amino-bis(PEG2-propargyl) in the presence of a copper(I) catalyst. The reaction proceeds efficiently under mild conditions, making it suitable for encapsulating sensitive biological molecules.

Table 1: Key Features of Click Polymerization for Hydrogel Fabrication

Feature Description Relevance of Hydroxy-Amino-bis(PEG2-propargyl)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The two propargyl groups serve as the alkyne component for the click reaction. broadpharm.combroadpharm.com
Mechanism Step-Growth Polymerization Forms a well-defined network by connecting azide-functionalized polymer chains. rsc.orgrsc.org
Efficiency High yield and specificity Ensures the formation of a homogeneous network with minimal side products.
Crosslink Stable Triazole Linkage Provides covalent, robust connections, leading to mechanically stable hydrogels. cd-bioparticles.net

| Conditions | Mild, often aqueous environments | Compatible with a wide range of functional groups and biological molecules. |

Engineering Smart Materials for Controlled Release and Responsive Systems in Research

The precise architecture of Hydroxy-Amino-bis(PEG2-propargyl) makes it an excellent candidate for engineering "smart" materials, particularly for research into controlled release systems. nih.govpurepeg.com Smart hydrogels can be designed to respond to specific environmental triggers, such as changes in pH or the presence of certain enzymes, to release an encapsulated payload. nih.govmdpi.com

In this context, the crosslinker plays a dual role. The propargyl groups form the stable hydrogel network necessary to entrap a therapeutic agent. cd-bioparticles.net Simultaneously, the linker's structure can be designed to include cleavable bonds that break under specific physiological conditions. nih.govbiochempeg.com For instance, while the triazole linkage formed by CuAAC is highly stable, other parts of a more complex, custom-synthesized linker could be designed to be hydrolytically or enzymatically degradable.

The hydroxyl group on Hydroxy-Amino-bis(PEG2-propargyl) provides a site for further modification. cd-bioparticles.netaxispharm.com Researchers can attach a therapeutic molecule to this hydroxyl group, tethering it to the hydrogel network. The release of this molecule would then be governed by the swelling of the gel, diffusion through the polymer mesh, or the cleavage of the bond connecting it to the crosslinker. nih.gov This allows for the creation of systems where the release profile can be finely tuned.

| Chemical Cleavage | A chemically labile bond (e.g., a disulfide bond in a reducing environment) is broken. | The hydroxyl group can be used to attach payloads via cleavable ester or disulfide bonds. biochempeg.com |

Influence of Branched PEG Architecture on Material Mechanical Properties and Swelling Behavior

The mechanical integrity and swelling capacity of a hydrogel are paramount for its application. The branched, or multi-arm, architecture of linkers like Hydroxy-Amino-bis(PEG2-propargyl) has a significant impact on these properties. broadpharm.com Unlike linear crosslinkers, branched linkers can create more uniform and evenly distributed cross-linked networks. acs.org This homogeneity helps to distribute mechanical stress more effectively throughout the material, which can lead to enhanced toughness and fracture strain. acs.orgresearchgate.net

Research has shown that incorporating hyper-branched polymers into a hydrogel matrix can significantly improve its mechanical strength and toughness. researchgate.net The branched structure of Hydroxy-Amino-bis(PEG2-propargyl) contributes to the formation of a robust three-dimensional structure. The short PEG2 arms provide flexibility and hydrophilicity, which influences the hydrogel's ability to absorb water and swell. unipd.ityoutube.com

There is an inverse relationship between crosslinking density, swelling, and mechanical properties. A higher concentration of the crosslinker leads to a denser network with smaller mesh size. This increased density restricts the movement of polymer chains, resulting in a stiffer, mechanically stronger hydrogel that exhibits a lower degree of swelling because it can absorb less water. nih.govunipd.it Conversely, a lower crosslinking density produces a softer, more elastic gel with a higher swelling capacity. mdpi.com

Table 3: Impact of Branched Architecture and Crosslinking on Hydrogel Properties

Parameter Effect of Increasing Crosslinker Concentration Typical Outcome
Crosslinking Density Increases A more tightly connected polymer network. nih.gov
Mechanical Strength Increases The material becomes more rigid and resistant to deformation. youtube.commdpi.com
Toughness Can be optimized; very high density may lead to brittleness The branched structure helps to dissipate energy, improving toughness. researchgate.netresearchgate.net
Swelling Ratio Decreases A denser network restricts water uptake. unipd.it

| Mesh Size | Decreases | The average distance between polymer chains is reduced. nih.gov |

Methodological Aspects of Network Formation and Crosslinking Density Control

Precise control over the final properties of a polymer network begins with the methodology of its formation. The use of a well-defined crosslinker like Hydroxy-Amino-bis(PEG2-propargyl) is advantageous because it allows for a more controlled synthesis compared to methods that produce random, heterogeneous networks. acs.org The key to tailoring the material's properties lies in the ability to control the crosslinking density. youtube.com

The most direct method for controlling crosslinking density is by adjusting the stoichiometry—the molar ratio of the crosslinker's reactive groups (alkynes) to the reactive groups on the polymer backbone (azides). nih.govunipd.it By carefully measuring and controlling the concentration of the Hydroxy-Amino-bis(PEG2-propargyl) crosslinker relative to the azide-functionalized polymer, one can dictate the number of connections formed within the network.

A higher concentration of the crosslinker will, up to a certain point, increase the crosslinking density, leading to a more rigid material. unipd.it However, exceeding an optimal concentration can sometimes lead to network defects or incomplete reactions, which might negatively impact mechanical properties. unipd.it Therefore, systematic studies are often required to determine the ideal crosslinker concentration for a desired application. The click chemistry approach is particularly beneficial here, as its high efficiency ensures that the theoretically calculated stoichiometry closely corresponds to the actual network structure formed. This predictability is crucial for the rational design of materials with specific mechanical and physical characteristics. rsc.orgacs.org

Analytical Methodologies for Characterization of Hydroxy Amino Bis Peg2 Propargyl Conjugates and Assemblies

Advanced Spectroscopic Techniques for Structural Elucidation of Conjugation Products

Spectroscopic methods are fundamental for verifying the covalent structure of newly synthesized conjugates, ensuring that the intended chemical transformations have occurred.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous evidence for the formation of new covalent bonds. For conjugates of Hydroxy-Amino-bis(PEG2-propargyl), ¹H and ¹³C NMR are used to track the key chemical changes. nih.gov

When this linker undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" reaction), the most telling change in the ¹H NMR spectrum is the disappearance of the signal for the terminal alkyne proton (typically around 2.4-2.8 ppm) and the appearance of a new, distinct peak for the triazole proton (usually between 7.5 and 8.5 ppm). nih.gov Furthermore, the chemical shift of the propargyl methylene (B1212753) protons (–CH₂–C≡CH) will shift downfield upon formation of the triazole ring (–CH₂-triazole), providing secondary confirmation of the reaction. Comparing the integration of these signals to the stable protons of the PEG backbone allows for the quantification of conjugation efficiency. umn.edunih.gov

Table 1: Representative ¹H NMR Chemical Shift Changes Upon Conjugation

Functional GroupRepresentative Chemical Shift (ppm) Pre-ConjugationRepresentative Chemical Shift (ppm) Post-Conjugation
Terminal Alkyne Proton ~2.5Absent
Propargyl Methylene Protons ~4.2~4.5
PEG Backbone Protons ~3.6~3.6 (largely unchanged)
Triazole Proton Absent~7.8

Mass Spectrometry Approaches for Molecular Weight Verification of Conjugates

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the final conjugate, thereby verifying that the desired number of molecules have been attached to the linker. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed. nih.govnih.gov

For a successful conjugation product, the observed mass will correspond to the sum of the mass of the Hydroxy-Amino-bis(PEG2-propargyl) linker and the mass of the attached molecule(s). The high resolution of modern mass spectrometers allows for the differentiation between successfully conjugated products and unreacted starting materials or side products. In cases of protein conjugation, MS can confirm the degree of PEGylation. nih.gov LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, can be used for more complex mixtures, providing both separation and identification. acs.org

Table 2: Theoretical and Observed Mass for a Model Monoconjugate

SpeciesTheoretical Mass (Da)Observed Mass [M+H]⁺ (m/z)
Hydroxy-Amino-bis(PEG2-propargyl) 313.39314.40
Example Azide-Molecule 250.25251.26
1:1 Conjugated Product 563.64564.65

Chromatographic and Electrophoretic Methods for Purity and Molecular Weight Distribution Analysis of Polymeric Constructs

For polymeric materials or bioconjugates, it is critical to assess not only the identity of the product but also its purity, homogeneity, and size distribution.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight distribution of polymers. sepscience.com When Hydroxy-Amino-bis(PEG2-propargyl) is used as a crosslinker or building block in polymerization, GPC is used to determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.comresearchgate.net

The technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. lcms.cz A low PDI value (close to 1.0) indicates a narrow molecular weight distribution, signifying a well-controlled polymerization process. mdpi.com For PEG-based polymers, care must be taken in selecting the appropriate solvent (mobile phase) and column material to avoid undesirable interactions that can distort results. chromatographyonline.com

Table 3: Example GPC Data for a Polymer Synthesized with a bis-Alkyne Linker

ParameterDescriptionTypical Value
Mn ( g/mol ) Number-Average Molecular Weight18,500
Mw ( g/mol ) Weight-Average Molecular Weight20,720
PDI Polydispersity Index (Mw/Mn)1.12

Capillary Electrophoresis for Conjugate Homogeneity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for assessing the purity and homogeneity of bioconjugates, such as proteins or peptides modified with the Hydroxy-Amino-bis(PEG2-propargyl) linker. nih.gov Separation is based on the size and charge of the molecules as they move through a capillary under the influence of an electric field. youtube.com

CE can effectively separate molecules with only minor differences, such as a protein conjugated with one versus two linkers, or distinguish the final product from unreacted protein. This makes it a powerful tool for quality control in the development of PEGylated protein therapeutics. nih.govnih.gov The resulting electropherogram provides a profile of the sample's components, with sharp, singular peaks indicating high homogeneity.

Microscopic and Imaging Techniques for Characterizing Supramolecular Assemblies and Material Morphologies

When conjugates of Hydroxy-Amino-bis(PEG2-propargyl) self-assemble into larger structures like micelles, nanoparticles, or films, direct visualization is necessary to understand their morphology.

Microscopic techniques provide direct imaging of these higher-order structures. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to determine the size, shape, and surface features of assemblies. For example, block copolymers incorporating PEG linkers can form various nanostructures (spheres, rods, etc.) whose morphology can be directly observed. nih.govrsc.org

Atomic Force Microscopy (AFM) is another powerful tool that provides three-dimensional topographical images of surfaces at the nanoscale. It can be used to characterize the morphology of thin films or deposited nanoparticles derived from the linker. rsc.org These imaging techniques are crucial for correlating the molecular design of the conjugate with the macroscopic properties of the resulting material. acs.org

Theoretical and Computational Investigations of Hydroxy Amino Bis Peg2 Propargyl and Its Derivatives

Quantum Chemical Studies of Functional Group Reactivity and Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in understanding the reactivity and electronic properties of functional groups within a molecule like Hydroxy-Amino-bis(PEG2-propargyl). mdpi.com These studies provide insights into bond strengths, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.

For Hydroxy-Amino-bis(PEG2-propargyl), quantum chemical calculations can elucidate the reactivity of its key functional groups: the terminal alkynes (propargyl groups), the central tertiary amine, and the terminal hydroxyl group.

The propargyl groups are of particular interest due to their participation in click chemistry. DFT calculations can model the transition state of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, providing information on the activation energy and the influence of the surrounding PEG structure on the reaction rate. nih.gov The electronic properties of the alkyne, such as its electrophilicity, can be quantified to predict its reactivity towards different azide (B81097) partners.

The central tertiary amine possesses a lone pair of electrons and can act as a Lewis base or a proton acceptor. Quantum chemical calculations can determine its proton affinity and basicity, which are important for understanding its behavior in different pH environments. The electronic environment created by the two PEGylated arms and the hydroxyethyl (B10761427) group will influence the amine's reactivity.

The terminal hydroxyl group can participate in hydrogen bonding and can be a site for further chemical modification. cd-bioparticles.net DFT can be used to calculate the bond dissociation energy of the O-H bond, providing a measure of its reactivity in, for example, esterification or etherification reactions. The acidity of the hydroxyl proton can also be predicted.

Table 2: Calculated Electronic Properties of Functional Groups in PEG-based Linkers
Functional GroupCalculated PropertySignificanceReference
Propargyl (Alkyne)LUMO EnergyPredicts reactivity in CuAAC reactions nih.gov
Tertiary AmineProton AffinityIndicates basicity and behavior in different pH acs.org
HydroxylO-H Bond Dissociation EnergyRelates to reactivity in derivatization reactions acs.org
Entire MoleculeHOMO-LUMO GapIndicates chemical stability and reactivity researchgate.net

In Silico Modeling of Ligand-Linker Interactions in PROTAC Design and Optimization

In the context of PROTACs, the linker connecting the ligands for the target protein and the E3 ubiquitin ligase is a critical determinant of the PROTAC's efficacy. computabio.com In silico modeling plays a crucial role in the rational design and optimization of these linkers. nih.gov Hydroxy-Amino-bis(PEG2-propargyl) is a precursor for such linkers. medchemexpress.comglpbio.com

The goal of the linker is to orient the two bound proteins in a way that facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination of the target protein. computabio.com The length, flexibility, and chemical composition of the linker all influence the geometry of this ternary complex. nih.gov

Computational approaches, including molecular docking and molecular dynamics simulations, are used to model the interactions between the linker and the two protein ligands. computabio.comresearchgate.net For a linker derived from Hydroxy-Amino-bis(PEG2-propargyl), its branched nature and the flexibility of the PEG chains would be explicitly modeled.

Conformational Sampling: The first step in modeling is to explore the conformational space of the free linker to understand its intrinsic flexibility and preferred shapes. oup.com

Ternary Complex Modeling: Subsequently, the linker is modeled within the context of the ternary complex. This involves docking the two ligands to their respective proteins and then connecting them with the linker. Energy minimization and MD simulations are then performed on the entire complex to identify stable conformations. nih.gov

Linker-Protein Interactions: The simulations can reveal specific interactions between the linker and the protein surfaces. The PEG components of the linker can form hydrogen bonds and van der Waals interactions with residues on either protein, which can help to stabilize the ternary complex. nih.gov The central amino group and the triazole rings formed from the propargyl groups can also participate in these interactions.

By systematically modeling linkers of different lengths and compositions, researchers can predict which linkers are most likely to promote the formation of a productive ternary complex. nih.gov This in silico screening can significantly reduce the synthetic effort required for PROTAC optimization by prioritizing the most promising linker designs. researchgate.net

Table 3: In Silico Parameters for PROTAC Linker Optimization
Modeling ParameterObjectiveComputational MethodReference
Linker Conformational SpaceUnderstand intrinsic flexibilityMolecular Dynamics oup.com
Ternary Complex StabilityPredict productive complex formationDocking, MD Simulations nih.gov
Linker-Protein InteractionsIdentify key stabilizing contactsMD Simulations, Energy Calculations nih.gov
Linker Length and CompositionOptimize ternary complex geometrySystematic in silico screening nih.gov

Predictive Modeling for Polymer Network Formation and Properties

The bifunctional nature of the propargyl groups in Hydroxy-Amino-bis(PEG2-propargyl) makes it a suitable crosslinker for the formation of polymer networks. Predictive modeling can be employed to understand the process of network formation and to forecast the properties of the resulting material.

Graph-network-based algorithms and molecular dynamics simulations are powerful tools for modeling polymerization processes. arxiv.org These methods can simulate the step-by-step formation of chemical bonds as the network grows.

Monomer Connectivity: The simulation starts with a collection of monomers, including the crosslinker (Hydroxy-Amino-bis(PEG2-propargyl)) and a co-monomer containing azide groups. The algorithm then probabilistically forms bonds between the propargyl and azide groups, mimicking the click chemistry reaction. arxiv.org

Network Topology: As the reaction proceeds, a three-dimensional network is formed. The simulation can track the evolution of the network's topology, including the distribution of crosslink densities, the formation of loops, and the average chain length between crosslinks. rsc.org

Material Properties: Once the virtual polymer network is constructed, its mechanical and physical properties can be predicted using further simulations. For example, the viscoelastic moduli, swelling ratio in a solvent, and ultimate stress and strain can be calculated. nih.gov

By systematically varying the initial concentrations of the crosslinker and co-monomer in the simulation, researchers can predict how these changes will affect the final properties of the polymer network. researchgate.net This predictive capability is valuable for designing materials with specific desired characteristics, such as a particular stiffness or swelling behavior, for applications in areas like hydrogels for drug delivery or tissue engineering. nih.gov

Table 4: Predictive Modeling of PEG-based Polymer Networks
Modeled AspectPredicted PropertySimulation TechniqueReference
Polymerization ProcessGel point, Reaction kineticsGraph-network algorithms, MD arxiv.org
Network StructureCrosslink density, Soluble fractionMD Simulations nih.gov
Mechanical PropertiesViscoelastic moduli, Tensile strengthMD Simulations nih.gov
Physical PropertiesSwelling ratio, DiffusivityMD Simulations researchgate.net

Emerging Research Directions and Future Perspectives for Hydroxy Amino Bis Peg2 Propargyl

Integration with Photo-Controlled and Bioorthogonal Chemical Reactions

The distinct functional groups of Hydroxy-Amino-bis(PEG2-propargyl) make it highly suitable for integration into sophisticated chemical strategies, particularly those involving photo-controlled and bioorthogonal reactions. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The primary bioorthogonal application of this compound lies in its two propargyl groups, which are ready participants in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.commedchemexpress.com This reaction allows for the efficient and specific conjugation of the linker to molecules bearing azide (B81097) groups, forming a stable triazole linkage. broadpharm.comcd-bioparticles.net

The future direction in this area is the incorporation of photo-controlled elements. The hydroxyl group on the linker serves as a convenient handle for the attachment of a photolabile protecting group (PPG). A PPG can mask the hydroxyl group's reactivity, which can then be "unmasked" by irradiation with light of a specific wavelength. This would enable spatiotemporal control over subsequent conjugation or interaction steps. For instance, a biomolecule could be attached to the hydroxyl group via a photocleavable linker, allowing for its release at a specific time and location within a biological system. The combination of photo-inducibility and the bioorthogonal reactivity of the propargyl groups opens up possibilities for creating highly complex and controllable biological tools. nih.gov

FeatureDescriptionPotential Application
Bioorthogonal Ligation The two propargyl groups readily react with azide-functionalized molecules via CuAAC ("click chemistry"). broadpharm.comCovalent labeling of biomolecules, synthesis of PROTACs, and construction of antibody-drug conjugates. medchemexpress.com
Photo-activation The terminal hydroxyl group can be modified with a photolabile protecting group.Spatiotemporal control of molecular interactions and triggered release of cargo.
Dual Functionality Combines the precision of bioorthogonal chemistry with the temporal control of photochemistry.Advanced probes for studying dynamic processes in living cells and tissues. nih.gov

Exploration of Novel Branched PEG Linker Architectures for Enhanced Functionality

Hydroxy-Amino-bis(PEG2-propargyl) is a prime example of a branched or multi-arm PEG linker. broadpharm.com Compared to linear PEG linkers, branched architectures offer several advantages that are currently being explored to enhance functionality. The trifunctional nature of this specific compound allows for the attachment of multiple different molecules, or a higher loading of a single type of molecule. rsc.org

Research into novel branched PEG architectures is focused on several key areas:

Valency and Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), branched linkers like Hydroxy-Amino-bis(PEG2-propargyl) allow for the attachment of two drug molecules per linker. broadpharm.com This can lead to a higher and more defined DAR, potentially increasing the therapeutic efficacy of the ADC.

Pharmacokinetics: The PEG component of the linker improves the solubility and circulation time of the conjugated molecule. nih.gov Researchers are exploring how varying the length and branching of the PEG chains can fine-tune the pharmacokinetic properties of bioconjugates.

Dendrimer Construction: The trifunctional nature of this linker can be used as a building block for the synthesis of dendrons and dendrimers. mdpi.com These highly branched, monodisperse macromolecules have a high density of functional groups on their surface, making them attractive for applications in drug delivery and diagnostics. rsc.org The convergent synthesis approach, where dendritic wedges are built and then attached to a core, can benefit from precisely defined building blocks like Hydroxy-Amino-bis(PEG2-propargyl). mdpi.com

Architectural FeatureAdvantageResearch Focus
Branched Structure Allows for multivalent conjugation. broadpharm.comIncreasing drug loading in ADCs and creating multivalent probes.
Defined PEG Length Ensures monodispersity and predictable properties. nih.govFine-tuning of solubility and pharmacokinetic profiles.
Trifunctionality Enables the creation of heterofunctional constructs. cd-bioparticles.netSynthesis of complex molecular tools and dendrimeric structures. rsc.org

Role in the Development of Next-Generation Research Tools for Systems Biology and Chemical Biology

Systems biology and chemical biology aim to understand and manipulate complex biological processes at a molecular level. chemscene.com Hydroxy-Amino-bis(PEG2-propargyl) is proving to be a valuable component in the development of next-generation research tools for these fields.

One of the most significant applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comcymitquimica.comglpbio.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com Hydroxy-Amino-bis(PEG2-propargyl) can serve as the central linker connecting the target-binding ligand and the E3 ligase-binding ligand. cymitquimica.com Its architecture allows for precise control over the spatial orientation and distance between the two ligands, which is critical for efficient ternary complex formation and protein degradation.

Furthermore, this linker is instrumental in creating sophisticated probes for chemical biology:

Activity-Based Probes (ABPs): The dual propargyl groups can be used to attach reporter tags (e.g., fluorophores, biotin) and affinity tags, while the hydroxyl group can be conjugated to a reactive group that targets a specific enzyme class.

Probes for Studying Post-Translational Modifications: The linker can be used to build probes that mimic or capture post-translationally modified proteins, enabling their identification and characterization.

Research ToolApplication of Hydroxy-Amino-bis(PEG2-propargyl)Impact on Research
PROTACs Serves as a versatile linker to connect target- and E3 ligase-binding moieties. glpbio.comEnables targeted protein degradation as a therapeutic strategy and for studying protein function. medchemexpress.com
Activity-Based Probes Provides a scaffold for attaching reporter and affinity tags alongside a reactive group.Allows for the profiling of enzyme activity in complex biological samples.
Bifunctional Probes The two propargyl groups can be used to "click" two different reporter molecules for FRET-based assays.Facilitates the study of protein-protein interactions and conformational changes.

Potential in Advanced Drug Delivery Vehicle Research and Biomaterial Design

The unique properties of Hydroxy-Amino-bis(PEG2-propargyl) position it as a valuable building block in the research and design of advanced drug delivery systems and functional biomaterials. nih.govnih.gov Its ability to participate in click chemistry allows for the efficient and stable conjugation of targeting ligands, drugs, and imaging agents to nanoparticles, liposomes, and polymers. medkoo.com

In the realm of drug delivery, this linker can be used to:

Functionalize Nanoparticles: The propargyl groups can be used to decorate the surface of nanoparticles with targeting molecules (e.g., antibodies, peptides) to enhance their accumulation at disease sites. nih.gov The hydroxyl group can be used to attach drugs or imaging agents.

Create Antibody-Drug Conjugates (ADCs): As previously mentioned, the branched nature of the linker allows for a higher drug payload on a single antibody, potentially leading to more potent ADCs. broadpharm.com

Develop Hydrogels: The linker can be used as a cross-linking agent to form hydrogels. jenkemusa.com The propargyl groups can react with bis-azide crosslinkers, and the hydroxyl groups can be modified to introduce other functionalities, leading to "smart" hydrogels that can respond to specific stimuli.

In biomaterial design, Hydroxy-Amino-bis(PEG2-propargyl) can be used to modify surfaces to control biological interactions. For example, it can be used to immobilize biomolecules on the surface of medical implants to improve their biocompatibility or to create biosensors. The ability to create well-defined, multifunctional surfaces is critical for advancing the field of tissue engineering and regenerative medicine. jenkemusa.com

Application AreaRole of Hydroxy-Amino-bis(PEG2-propargyl)Future Potential
Targeted Nanoparticles Surface functionalization with targeting ligands and therapeutic agents via click chemistry.Development of theranostic nanoparticles for simultaneous diagnosis and therapy.
Antibody-Drug Conjugates Branched linker for increasing the drug-to-antibody ratio. broadpharm.comMore effective and potent cancer therapies with reduced side effects.
Functional Hydrogels Cross-linking agent for creating stimuli-responsive and functionalized hydrogels. jenkemusa.comAdvanced materials for controlled drug release and tissue engineering scaffolds.
Biomaterial Surface Modification Immobilization of bioactive molecules on surfaces to control cell adhesion and behavior.Creation of improved medical implants and sophisticated biosensors.

Q & A

Q. How can Hydroxy-Amino-bis(PEG2-propargyl) be integrated with bioorthogonal chemistry for targeted drug delivery?

  • Methodological Answer : Conjugate the compound to azide-functionalized antibodies via CuAAC for tumor-targeted delivery. Use strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free applications in live cells. Validate targeting efficiency via flow cytometry or confocal microscopy .

Q. What role does Hydroxy-Amino-bis(PEG2-propargyl) play in multi-arm PEG hydrogel design?

  • Methodological Answer : Utilize the propargyl groups for crosslinking with tetravalent azides (e.g., PEG4-tetraazide) to form hydrogels. Characterize mechanical properties (e.g., storage modulus via rheometry) and swelling ratios. Load with model drugs (e.g., fluorescein) to assess release kinetics .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.